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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of MI-389, a small

molecule inhibitor targeting the Menin-Mixed Lineage Leukemia (MLL) protein-protein

interaction (PPI), and its subsequent effects on chromatin modification and gene expression.

Introduction: The Menin-MLL Axis in Leukemia
The protein Menin, encoded by the MEN1 gene, acts as a critical oncogenic cofactor for MLL

fusion proteins, which are hallmarks of a particularly aggressive subset of acute leukemias.[1]

[2] MLL (also known as KMT2A) is a histone H3 lysine 4 (H3K4) methyltransferase.[3][4] In

leukemias driven by MLL rearrangements (MLL-r), the fusion of the N-terminus of MLL with

various partner proteins results in an aberrant oncoprotein. This MLL fusion protein requires

direct interaction with Menin to be recruited to target gene loci, such as the HOXA gene cluster

and MEIS1.[1][5]

The recruitment of the Menin-MLL fusion complex to chromatin leads to the deposition of

histone H3 lysine 4 trimethylation (H3K4me3), an epigenetic mark strongly associated with

active gene transcription.[6][7] This sustained, aberrant expression of leukemogenic target

genes is essential for the initiation and maintenance of the leukemic state.[1] Consequently, the
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disruption of the Menin-MLL interaction has emerged as a promising therapeutic strategy for

MLL-r leukemias.[5][8]

MI-389: A Potent Inhibitor of the Menin-MLL
Interaction
MI-389 is a small molecule developed as a potent and specific inhibitor of the Menin-MLL

interaction.[9] It belongs to a class of compounds, including its close analogs MI-2, MI-463, and

MI-503, that were designed to bind to a specific pocket on the surface of Menin that is normally

occupied by MLL.[5][10] By occupying this pocket, MI-389 and its analogs allosterically prevent

the binding of MLL or MLL-fusion proteins to Menin, thereby disrupting the oncogenic complex.

[1][9]

Mechanism of Action on Chromatin
The primary impact of MI-389 on chromatin is the direct consequence of disrupting the Menin-

MLL complex. By preventing Menin from tethering the MLL fusion protein to chromatin, MI-389
leads to a cascade of epigenetic and transcriptional changes:

Displacement of MLL Fusion Proteins: Treatment with Menin-MLL inhibitors leads to the

displacement of the MLL fusion protein from its target gene promoters.[5]

Reduction in H3K4 Methylation: As MLL is a histone methyltransferase, its displacement

from chromatin results in a significant, localized reduction in H3K4me3 levels at target gene

promoters.[4]

Downregulation of Target Gene Expression: The loss of the activating H3K4me3 mark leads

to the transcriptional repression of key MLL target genes, including HOXA9 and MEIS1.[1]

[11] This reversal of the leukemogenic gene expression signature is the ultimate goal of the

therapeutic intervention.[9]

Induction of Differentiation and Apoptosis: The suppression of the MLL-driven oncogenic

program induces leukemia cells to exit their proliferative state, undergo differentiation, and

ultimately, apoptosis.[1][5]
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Caption: Mechanism of MI-389 in disrupting the oncogenic Menin-MLL pathway.
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Quantitative Data Presentation
The efficacy of MI-389 and its analogs has been quantified through various biochemical and

cell-based assays. The half-maximal inhibitory concentration (IC50) is a measure of the

potency of a substance in inhibiting a specific function by 50%.[12] The dissociation constant

(Kd) reflects the binding affinity between the inhibitor and its target.

Table 1: In Vitro Efficacy of Menin-MLL Inhibitors

Compound Assay Type
Target/Inter
action

IC50
Kd (Binding
Affinity)

Reference(s
)

MI-2

Fluorescen
ce
Polarization

Menin-MLL 446 nM - [13]

MI-389

analog
Not Specified Menin-MLL

Similar to MI-

503
- [9]

MI-503
Fluorescence

Polarization
Menin-MLL 14 nM 9 nM [14]

MI-538
Fluorescence

Polarization
Menin-MLL 21 nM 6.5 nM [11]

| MI-1481 | Fluorescence Polarization | Menin-MLL | 3.6 nM | - |[10] |

Table 2: Cellular Activity of Menin-MLL Inhibitors

Compound Cell Line Assay Type Parameter Value
Reference(s
)

MI-2

MLL-AF9
transduced
BMCs

MTT Cell
Viability

GI50 ~5 µM [1]

MI-538
MLL leukemia

cells

Cell

Proliferation
GI50 83 nM [11]
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| MIV-6 | MLL-AF9 transformed BMCs | MTT Cell Viability | Not Specified | IC50 = 67 nM |[2] |

Note: BMCs = Bone Marrow Cells; GI50 = 50% growth inhibition concentration.

Detailed Experimental Protocols
The following are synthesized protocols for key experiments used to characterize the activity of

MI-389 and other Menin-MLL inhibitors.

Protocol: Fluorescence Polarization (FP) Assay for IC50
Determination
This assay measures the disruption of the Menin-MLL interaction in vitro.

Reagents & Preparation:

Purified recombinant Menin protein.

Fluorescein-labeled peptide derived from MLL (e.g., FITC-MBM1).[13]

FP Buffer (composition may vary, e.g., Tris-based buffer with salt and detergent).

Serial dilutions of the test inhibitor (e.g., MI-389) in DMSO.

Assay Procedure:

In a 384-well microplate, mix the fluorescent MLL peptide (e.g., 15 nM final concentration)

and Menin protein (e.g., 150 nM final concentration) in FP buffer.[13]

Add varying concentrations of the inhibitor to the wells. Include DMSO-only wells as a

negative control (100% binding).

Incubate the plate for 1 hour at room temperature, protected from light.[13]

Measure fluorescence polarization using a suitable microplate reader (e.g., excitation at

495 nm, emission at 525 nm).[13]

Data Analysis:
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The change in fluorescence polarization is plotted against the inhibitor concentration.

The data is fitted to a dose-response curve to calculate the IC50 value, which is the

concentration of the inhibitor required to displace 50% of the fluorescent peptide from

Menin.[12][13]

Protocol: Chromatin Immunoprecipitation followed by
Sequencing (ChIP-seq)
This protocol is used to map the genome-wide occupancy of Menin, MLL, and specific histone

marks.
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1. Cell Cross-linking
Treat cells (e.g., MOLM13) with

formaldehyde to cross-link
proteins to DNA.

2. Cell Lysis & Sonication
Isolate nuclei and shear

chromatin into ~200-500 bp
fragments using sonication.

3. Immunoprecipitation (IP)
Incubate chromatin with a specific

antibody (e.g., anti-MLL, anti-H3K4me3)
coupled to magnetic beads.

4. Wash & Elute
Wash beads to remove non-specific

binding. Elute protein-DNA
complexes from the beads.

5. Reverse Cross-links
Incubate at high temperature (e.g., 65°C)

to reverse formaldehyde cross-links.
Treat with Proteinase K to digest proteins.

6. DNA Purification
Purify the immunoprecipitated DNA

using spin columns or beads.

7. Library Preparation
Prepare a sequencing library from

the purified DNA (end-repair,
A-tailing, adapter ligation).

8. High-Throughput Sequencing
Sequence the DNA library using

an Illumina platform.

9. Data Analysis
Align reads to a reference genome,

perform peak calling to identify
enrichment regions.

Click to download full resolution via product page

Caption: Standard workflow for a Chromatin Immunoprecipitation (ChIP-seq) experiment.
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Cell Cross-linking:

Harvest approximately 1x10^7 cells per ChIP sample.

Wash cells with ice-cold PBS.

Resuspend cells in growth media and add formaldehyde to a final concentration of 1%.

Incubate for 10 minutes at room temperature to cross-link proteins to DNA.

Quench the reaction by adding glycine. Wash cells again with cold PBS.

Chromatin Preparation:

Lyse the cells to release nuclei.

Resuspend the nuclear pellet in a lysis buffer.

Sonicate the chromatin to shear the DNA into fragments of 200-500 bp. Verify fragment

size on an agarose gel.[15]

Immunoprecipitation (IP):

Pre-clear the chromatin lysate with Protein A/G magnetic beads to reduce non-specific

background.

Incubate the pre-cleared chromatin overnight at 4°C with a ChIP-grade primary antibody

(e.g., anti-MLL, anti-Menin, or anti-H3K4me3).

Add Protein A/G magnetic beads and incubate to capture the antibody-chromatin

complexes.

Washes and Elution:

Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-

specifically bound proteins and DNA.

Elute the chromatin from the beads using an elution buffer (e.g., containing SDS).[16]
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Reverse Cross-links and DNA Purification:

Add NaCl and incubate at 65°C overnight to reverse the formaldehyde cross-links.

Treat with RNase A and Proteinase K to remove RNA and proteins.

Purify the DNA using a PCR purification kit or phenol-chloroform extraction.[16]

Library Preparation and Sequencing:

Prepare a sequencing library from the purified ChIP DNA and an input control sample.

Sequence the libraries on a high-throughput sequencing platform.

Data Analysis:

Align sequence reads to the reference genome.

Use peak-calling software to identify regions of the genome that are significantly enriched

in the IP sample compared to the input control.

Protocol: Quantitative Real-Time PCR (qRT-PCR)
This protocol is used to measure changes in the expression of specific target genes like

HOXA9 and MEIS1.

Cell Treatment and RNA Isolation:

Treat leukemia cells (e.g., MV4;11 or MOLM13) with MI-389 or DMSO (vehicle control) for

a specified time (e.g., 6 days).[1]

Harvest cells and isolate total RNA using a commercial kit (e.g., RNeasy kit).

cDNA Synthesis:

Reverse transcribe 100-1000 ng of total RNA into complementary DNA (cDNA) using a

reverse transcription kit.[1]

Real-Time PCR:
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Prepare a reaction mix containing cDNA, TaqMan Gene Expression Master Mix, and

specific TaqMan Gene Expression Assays (primers and probe) for target genes (HOXA9,

MEIS1) and a housekeeping gene (β-Actin, 18S RNA).[1]

Perform the PCR on a real-time PCR system (e.g., ABI Prism 7700).

Data Analysis:

Calculate the relative quantification of gene expression using the comparative Ct (ΔΔCt)

method, normalizing the expression of target genes to the housekeeping gene.

Compare the normalized expression in MI-389-treated samples to the DMSO-treated

controls to determine the fold-change in expression.[1]

Protocol: Cell Viability (MTT) Assay
This assay measures the effect of an inhibitor on cell proliferation and viability.

Cell Plating and Treatment:

Plate leukemia cells in a 96-well plate at a specified density.

Add serial dilutions of the inhibitor (e.g., MI-389) to the wells. Include DMSO-only wells as

a control.

Incubate the cells for a desired period (e.g., 7 days).[2]

MTT Addition:

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each

well and incubate for 4 hours. Live cells with active mitochondria will reduce the yellow

MTT to a purple formazan precipitate.

Solubilization and Measurement:

Add a solubilization solution (e.g., acidic isopropanol) to dissolve the formazan crystals.
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Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate

reader.

Data Analysis:

Calculate cell viability as a percentage of the DMSO-treated control.

Plot the viability against the inhibitor concentration and fit the data to a dose-response

curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[17]

Conclusion
MI-389 and related compounds represent a targeted therapeutic strategy that directly

addresses the epigenetic dysregulation at the heart of MLL-rearranged leukemias. By

disrupting the crucial protein-protein interaction between Menin and MLL fusion proteins, these

inhibitors effectively erase the aberrant H3K4me3 marks that drive oncogenic gene expression.

[4][5] This leads to the silencing of key leukemogenic genes, triggering cell differentiation and

apoptosis.[5] The quantitative data and detailed protocols outlined in this guide provide a

framework for researchers to further investigate and develop this promising class of epigenetic

drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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